2-(Aminomethyl)-4-chloro-6-fluorophenol
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Overview
Description
2-(Aminomethyl)-4-chloro-6-fluorophenol is an organic compound characterized by the presence of an aminomethyl group, a chloro group, and a fluoro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chloro-6-fluorophenol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-6-fluorophenol, is reacted with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-chloro-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-(Aminomethyl)-4-chloro-6-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-chloro-6-fluorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Lacks the chloro and fluoro groups, resulting in different chemical properties and reactivity.
4-Chloro-2-fluorophenol: Lacks the aminomethyl group, affecting its biological activity and applications.
2-(Aminomethyl)-4-chlorophenol: Lacks the fluoro group, which can influence its chemical reactivity and interactions.
Uniqueness
2-(Aminomethyl)-4-chloro-6-fluorophenol is unique due to the presence of all three functional groups (aminomethyl, chloro, and fluoro) on the phenol ring
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
2-(aminomethyl)-4-chloro-6-fluorophenol |
InChI |
InChI=1S/C7H7ClFNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2 |
InChI Key |
GGGZBWUPZBXYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)O)F)Cl |
Origin of Product |
United States |
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